tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate
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Overview
Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, N-CO-O, is a functional group that consists of a carbonyl group (C=O) flanked by a nitrogen and an oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates .Molecular Structure Analysis
The molecular structure of this compound would likely include a carbamate group attached to a tert-butyl group and a prop-2-yn-1-yl group attached to a 4-methyl-1,3-thiazol-2-yl group .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis to produce alcohols and isocyanic acid. They can also react with nucleophiles at the carbonyl carbon in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carbamates generally have polar characteristics due to the presence of the carbamate group .Scientific Research Applications
Based on the information gathered from various scientific sources, here is a comprehensive analysis of the scientific research applications of “tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate”:
Synthesis of N-Boc-Protected Anilines
This compound is utilized in palladium-catalyzed synthesis processes to create N-Boc-protected anilines, which are important intermediates in pharmaceutical chemistry for the protection of amine groups during chemical reactions .
Production of Tetrasubstituted Pyrroles
It serves as a precursor in the synthesis of tetrasubstituted pyrroles that are functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in medicinal chemistry due to their presence in various biologically active molecules .
Inhibitor for β-Secretase and Acetylcholinesterase
In vitro studies suggest that derivatives of this compound can act as both β-secretase and acetylcholinesterase inhibitors, which are crucial in preventing amyloid beta peptide aggregation and fibril formation, a key factor in Alzheimer’s disease .
Antibacterial Activity
Some derivatives have been screened for antibacterial activities against common bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibacterial agents .
Synthesis of Biologically Active Natural Products
The compound is a potential precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B, which may have therapeutic applications .
Development of New Synthetic Routes
It has been used to develop new synthetic routes for various compounds, demonstrating its versatility as a reagent in organic synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9-8-17-10(14-9)6-5-7-13-11(15)16-12(2,3)4/h8H,7H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIXQHBANZIPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C#CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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